![molecular formula C21H19N5O2 B2440215 N-(3-(1-acetyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide CAS No. 941944-53-2](/img/structure/B2440215.png)
N-(3-(1-acetyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1-acetyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide is a compound with potential applications in scientific research. It is a synthetic compound that has been developed as a potential drug candidate for various diseases.
科学的研究の応用
Antimicrobial and Antiprotozoal Activities
Quinoxaline derivatives have shown promising antibacterial, antifungal, and antiprotozoal activities , offering potential applications in treating infectious diseases. The synthesis of quinoxaline-oxadiazole hybrids, for instance, has demonstrated significant efficacy against Trypanosoma cruzi, highlighting their potential in combating Chagas disease (Patel et al., 2017).
Antihistaminic Agents
Phenylpyrazolo benzimidazolo quinoxaline derivatives have been explored for their antihistaminic properties , suggesting their utility in allergic condition management (Sridevi et al., 2010).
Anxiolytic and Neuroprotective Agents
Research into pyrazolo[3,4-b]quinoline derivatives as translocator protein (TSPO) ligands has opened avenues for developing new anxiolytic and neuroprotective agents, highlighting the structural diversity and therapeutic potential of quinoxaline derivatives (Cappelli et al., 2011).
Apoptosis Inducers in Cancer Therapy
N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, structurally related to the compound , have been identified as potent inducers of apoptosis in cancer cells , offering a novel approach to cancer treatment (Zhang et al., 2008).
Anticancer Activity
Quinoxaline derivatives have also been investigated for their anticancer activities , with studies revealing their potential to inhibit cancer cell viability and proliferation. This underscores the importance of these compounds in developing new therapeutic strategies for cancer management (El Rayes et al., 2022).
特性
IUPAC Name |
N-[3-(2-acetyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-5-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-13(27)24-17-5-3-4-15(10-17)19-12-21(26(25-19)14(2)28)16-6-7-18-20(11-16)23-9-8-22-18/h3-11,21H,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQUVXTYQMDISB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1-acetyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。